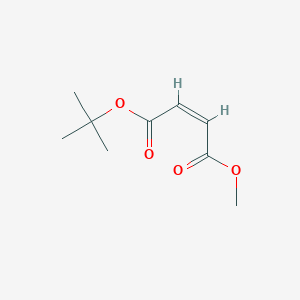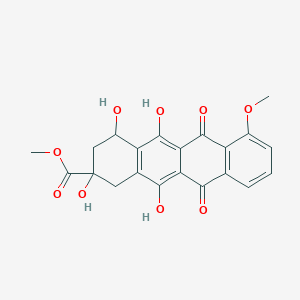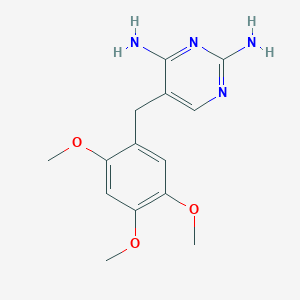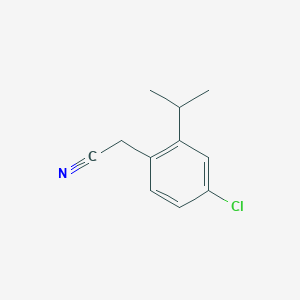
a-Isopropyl-4-chlorophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Isopropyl-4-chlorophenylacetonitrile is an organic compound with the molecular formula C11H12ClN It is characterized by the presence of an isopropyl group, a chlorine atom, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of a-Isopropyl-4-chlorophenylacetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
4-Chlorobenzyl cyanide+Isopropyl bromideK2CO3,Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
a-Isopropyl-4-chlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol or sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of a-isopropyl-4-chlorophenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
a-Isopropyl-4-chlorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of a-Isopropyl-4-chlorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isopropyl and chlorine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl cyanide: Lacks the isopropyl group, making it less lipophilic.
4-Chlorophenylacetonitrile: Similar structure but without the isopropyl group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of chlorine, altering its electronic properties.
Uniqueness
a-Isopropyl-4-chlorophenylacetonitrile is unique due to the presence of both isopropyl and chlorine substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12ClN |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
2-(4-chloro-2-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN/c1-8(2)11-7-10(12)4-3-9(11)5-6-13/h3-4,7-8H,5H2,1-2H3 |
Clé InChI |
VASIBIJDEHFURK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



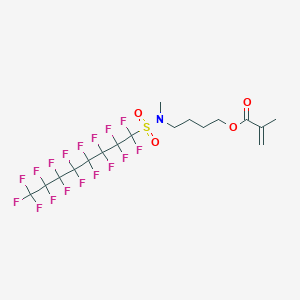
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)

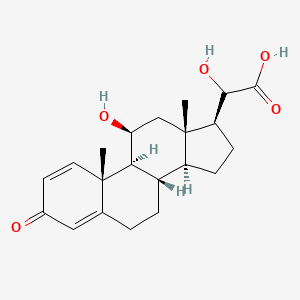
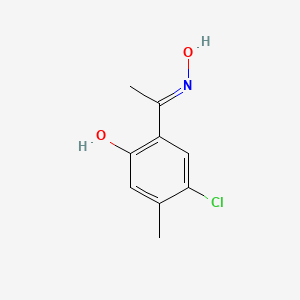
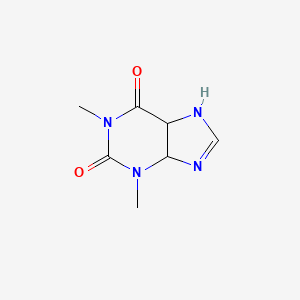
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)


